N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)pentanamide
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Overview
Description
N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)pentanamide is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a methoxyphenyl group, and a pyridinylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)pentanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Incorporation of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, using a pyridine derivative and a suitable leaving group.
Final Amide Formation: The final step involves the formation of the amide bond, typically achieved through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)pentanamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-(4-hydroxyphenyl)-N-(pyridin-4-ylmethyl)pentanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pentanamide: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)pentanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, cyclopropyl ring, and pyridinylmethyl group in a single molecule allows for unique interactions and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopropyl-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-17(18-4-8-20(25-2)9-5-18)14-21(24)23(19-6-7-19)15-16-10-12-22-13-11-16/h4-5,8-13,17,19H,3,6-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGGOOLXVOPXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N(CC1=CC=NC=C1)C2CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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